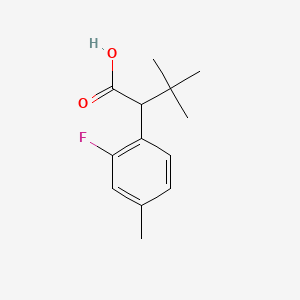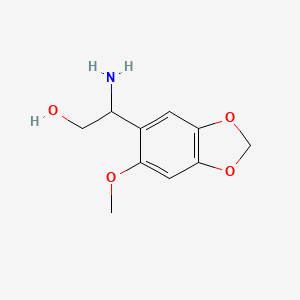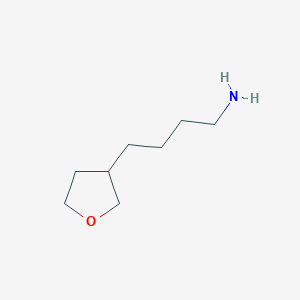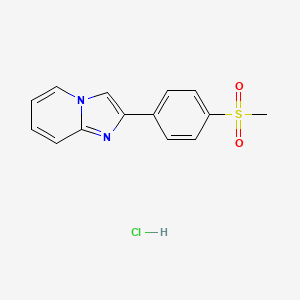
4-propyldihydro-2H-pyran-2,6(3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-propyldihydro-2H-pyran-2,6(3H)-dione: is an organic compound belonging to the class of dihydropyranones It is characterized by a pyran ring with two ketone functionalities at the 2 and 6 positions, and a propyl group attached to the 4 position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-propyldihydro-2H-pyran-2,6(3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a 1,3-diketone with an aldehyde in the presence of an acid catalyst. The reaction proceeds through a series of steps including aldol condensation and cyclization to form the desired dihydropyranone structure.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions: 4-propyldihydro-2H-pyran-2,6(3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols, resulting in dihydropyran-2,6-diol derivatives.
Substitution: The propyl group at the 4 position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Dihydropyran-2,6-diol derivatives.
Substitution: Various substituted dihydropyranones depending on the nucleophile used.
科学研究应用
Chemistry: 4-propyldihydro-2H-pyran-2,6(3H)-dione is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving pyranone derivatives. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 4-propyldihydro-2H-pyran-2,6(3H)-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes that recognize pyranone structures. The ketone functionalities allow it to form reversible covalent bonds with active site residues, modulating the activity of the enzyme. Additionally, the propyl group may influence the compound’s binding affinity and specificity.
相似化合物的比较
Tetrahydro-4H-pyran-4-one: Lacks the propyl group and has different reactivity and applications.
2,3-dihydro-4H-pyran-4-one: Similar structure but different substitution pattern, leading to distinct chemical properties.
4-hydroxy-2H-pyran-2-one: Contains a hydroxyl group instead of a ketone, resulting in different reactivity.
Uniqueness: 4-propyldihydro-2H-pyran-2,6(3H)-dione is unique due to the presence of both ketone functionalities and the propyl group. This combination imparts specific chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
4166-54-5 |
|---|---|
分子式 |
C8H12O3 |
分子量 |
156.18 g/mol |
IUPAC 名称 |
4-propyloxane-2,6-dione |
InChI |
InChI=1S/C8H12O3/c1-2-3-6-4-7(9)11-8(10)5-6/h6H,2-5H2,1H3 |
InChI 键 |
LNTKZYQUFRHQKA-UHFFFAOYSA-N |
规范 SMILES |
CCCC1CC(=O)OC(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B13589525.png)





